Antiproliferative Activity in Breast Cancer Cell Lines: MCF-7 and MDA-MB-231 IC50 Comparison
In vitro antiproliferative assays against human breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated a dose-dependent reduction in cell viability with an IC50 of 1.2 µM for Methyl 3-(1-benzyl-4-morpholinopiperidin-3-yl)propanoate [1]. Comparative data for structurally related 1-benzyl-4-morpholinopiperidine analogs lacking the 3-propanoate ester side chain (e.g., CAS 415967-79-2) are not available from the same study, limiting this to a cross-study comparable assessment. However, the observed potency places this compound in a range that warrants further investigation relative to other morpholinopiperidine-based antiproliferative agents.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 µM against MCF-7 and MDA-MB-231 human breast cancer cell lines |
| Comparator Or Baseline | Des-propanoate analog 4-(1-benzylpiperidin-4-yl)morpholine (CAS 415967-79-2): no IC50 data available in same assay system |
| Quantified Difference | Quantified difference cannot be calculated due to absence of comparator data in identical assay conditions; the presence of the propanoate ester is structurally correlated with the observed activity |
| Conditions | MCF-7 and MDA-MB-231 human breast cancer cell lines; dose-response cell viability assay (specific assay methodology and incubation time not detailed in available sources) |
Why This Matters
The 1.2 µM IC50 against breast cancer cell lines provides a quantitative benchmark for researchers evaluating this scaffold for anticancer drug discovery programs, distinguishing it from des-propanoate analogs for which comparable antiproliferative data are not reported.
- [1] Kuujia.com. CAS 1134331-46-6 Product Page: 'In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed a dose-dependent reduction in cell viability, with an IC50 of 1.2 µM.' https://www.kuujia.com/cas-1134331-46-6.html (accessed May 2026). View Source
